1-Methoxy-8-phenylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

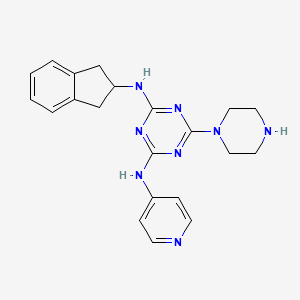

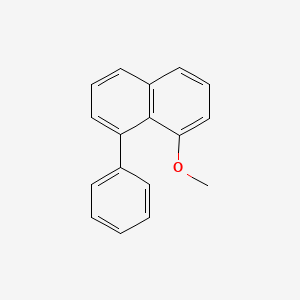

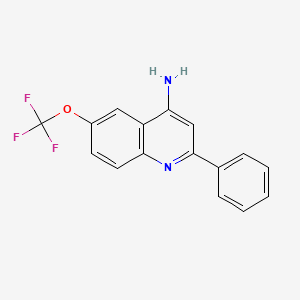

1-Methoxy-8-phenylnaphthalene, also known as Naphthalene, 1-(phenylmethoxy)-, is a chemical compound with the molecular formula C17H14O . It has a molecular weight of 234.2925 .

Molecular Structure Analysis

The molecular structure of 1-Methoxy-8-phenylnaphthalene consists of a naphthalene core with a methoxy group and a phenyl group attached . The detailed 3D structure can be viewed using specific software .Scientific Research Applications

Synthesis and Structural Analysis

- Crystallography : The compound 1-Acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, a derivative of 1-Methoxy-8-phenylnaphthalene, was synthesized and characterized using X-ray diffraction, revealing its crystalline structure in the triclinic space group (Singh, 2013).

Chemical Reactions and Mechanisms

- Regioselective Lithiation : 1-Methoxynaphthalene undergoes regioselective lithiation, indicating different reaction pathways based on the type of lithium reagent used, which has implications for synthetic chemistry (Betz & Bauer, 2002).

Applications in Organic Synthesis

- Alkyne Interactions : Studies on 1-ethynyl-8-methoxynaphthalenes show how functional groups affect alkyne interactions, important for organic synthesis (Bell et al., 2002).

Medicinal Chemistry and Pharmacology

- Cancer Cell Inhibition : Derivatives of 2-phenylnaphthalene, obtained from demethylation of methoxy-2-phenylnaphthalenes (related to 1-Methoxy-8-phenylnaphthalene), showed significant inhibition and induced apoptosis in breast cancer cells, offering insights into new anticancer agents (Chang et al., 2015).

Materials Science and Engineering

- Heat Transfer Fluids : Phenylnaphthalenes, including 1-phenylnaphthalene derivatives, have been evaluated as potential heat transfer fluids for high-temperature energy applications, showing promising thermal and radiolytic stability (McFarlane et al., 2010).

properties

IUPAC Name |

1-methoxy-8-phenylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-18-16-12-6-10-14-9-5-11-15(17(14)16)13-7-3-2-4-8-13/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIMGSONFFUMOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704765 |

Source

|

| Record name | 1-Methoxy-8-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-8-phenylnaphthalene | |

CAS RN |

103392-94-5 |

Source

|

| Record name | 1-Methoxy-8-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)

![Methyl pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B598975.png)